molecular formula C10H13N3 B125398 N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-51-8

N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine

Cat. No. B125398
M. Wt: 175.23 g/mol
InChI Key: VRVHRINNNAVKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine, also known as TMB-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-1 is a heterocyclic compound that contains both benzene and imidazole rings. The compound has a molecular formula of C11H14N2 and a molecular weight of 174.24 g/mol.

Mechanism Of Action

The mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer activity, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an antioxidant and antimicrobial agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages And Limitations For Lab Experiments

N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has several advantages as a research tool. The compound is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine also exhibits a high degree of selectivity towards cancer cells, making it a potentially valuable anticancer agent. However, there are also some limitations to the use of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in laboratory experiments. The compound has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine. One area of interest is the development of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine and to identify its molecular targets. Finally, investigations into the potential applications of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine in materials science and analytical chemistry are also warranted.

Synthesis Methods

The synthesis of N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine can be achieved through various methods, including the condensation reaction between 2-methylimidazole and 2-chlorotoluene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through recrystallization or chromatography.

Scientific Research Applications

N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine has been investigated for its potential as an anticancer agent. Studies have shown that N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

CAS RN

148320-51-8

Product Name

N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,2-trimethylbenzimidazol-1-amine

InChI

InChI=1S/C10H13N3/c1-8-11-9-6-4-5-7-10(9)13(8)12(2)3/h4-7H,1-3H3

InChI Key

VRVHRINNNAVKSB-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1N(C)C

Canonical SMILES

CC1=NC2=CC=CC=C2N1N(C)C

synonyms

1H-Benzimidazol-1-amine,N,N,2-trimethyl-(9CI)

Origin of Product

United States

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